molecular formula C21H14F3N3O B5981709 4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol

4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol

Cat. No.: B5981709
M. Wt: 381.3 g/mol
InChI Key: KNYSJJSMTXAWCM-UHFFFAOYSA-N
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Description

4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol is a complex organic compound that features a phthalazine core substituted with a phenyl group containing a trifluoromethyl group and an amino group

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)anilino]phthalazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O/c22-21(23,24)14-4-3-5-15(12-14)25-20-18-7-2-1-6-17(18)19(26-27-20)13-8-10-16(28)11-9-13/h1-12,28H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYSJJSMTXAWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Phenol Group Introduction: The phenol group is introduced via a hydroxylation reaction, often using a hydroxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.

    Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the amino and phenol groups facilitate interactions with various biological molecules. The compound may modulate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(trifluoromethyl)phenol: Similar in structure but lacks the phthalazine core.

    4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the amino and phthalazine groups.

    Phthalazin-1-yl derivatives: Compounds with similar phthalazine cores but different substituents.

Uniqueness

4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol is unique due to the combination of the phthalazine core with the trifluoromethyl and amino groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

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